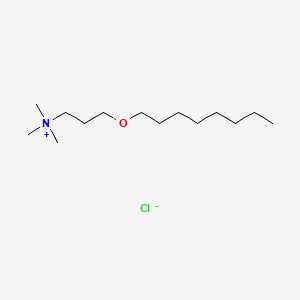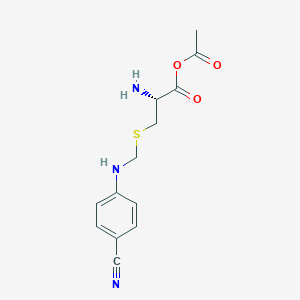
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt, also known as sodium violurate, is a chemical compound with the molecular formula C4H2N3NaO4 and a molecular weight of 179.06615 g/mol . This compound is characterized by its pyrimidine ring structure with multiple ketone groups and an oxime functional group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt typically involves the reaction of violuric acid with sodium hydroxide. The reaction conditions include:
Analyse Chemischer Reaktionen
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime, monosodium salt can be compared with other pyrimidine derivatives:
Eigenschaften
| 825-29-6 | |
Molekularformel |
C4H2N3NaO4 |
Molekulargewicht |
179.07 g/mol |
IUPAC-Name |
sodium;5-oxidoimino-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H3N3O4.Na/c8-2-1(7-11)3(9)6-4(10)5-2;/h11H,(H2,5,6,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
VGPTYIUPCHBZNR-UHFFFAOYSA-M |
Kanonische SMILES |
C1(=N[O-])C(=O)NC(=O)NC1=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


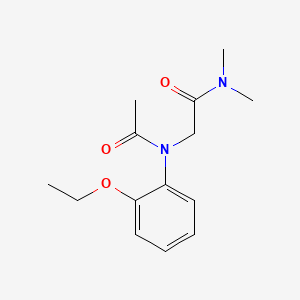

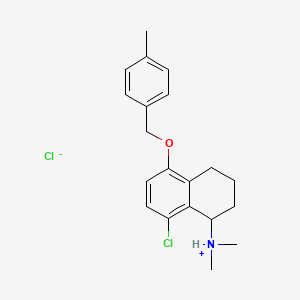
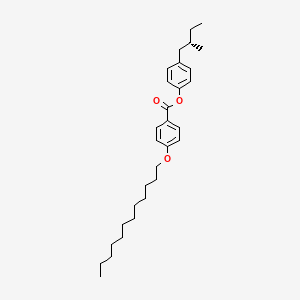
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
